

Alachlor ESA: A Comprehensive Technical Guide to its Synthesis and Chemical Structure

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Compound of Interest

Compound Name: Alachlor ESA

Cat. No.: B1208118

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Abstract

Alachlor ESA (Ethane Sulfonic Acid) is a major degradation product of the chloroacetanilide herbicide, alachlor. Its persistence and mobility in soil and water have made it a compound of significant environmental interest. This technical guide provides a detailed overview of the chemical structure of **Alachlor ESA**, its primary formation pathways, and relevant experimental protocols for its analysis. While laboratory synthesis is not its common origin, this guide describes its formation mechanism, which is crucial for understanding its environmental fate.

Chemical Structure and Properties

Alachlor ESA is an organosulfonic acid metabolite of alachlor.^{[1][2]} Its chemical identity is well-characterized by its structural and physical properties. The molecule consists of a central aromatic benzene ring with two ethyl groups at the 2 and 6 positions.^[1]

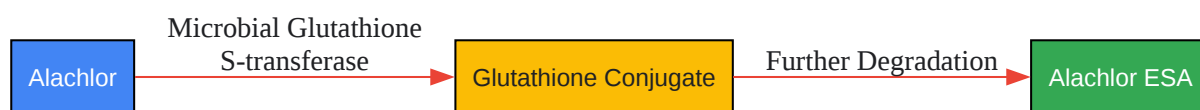
Property	Value	Reference
IUPAC Name	2-[2,6-diethyl-N-(methoxymethyl)anilino]-2-oxoethanesulfonic acid	[1][2]
Molecular Formula	C ₁₄ H ₂₁ NO ₅ S	[1][2]
Molecular Weight	315.39 g/mol	[1][2]
CAS Number	142363-53-9	[1][2]
SMILES	<chem>CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CS(=O)(=O)O</chem>	[1][2][3]
InChI	1S/C14H21NO5S/c1-4-11-7-6-8-12(5-2)14(11)15(10-20-3)13(16)9-21(17,18)19/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19)	[1][2][3]
Log Koc	2.26	[1][4]

Synthesis and Formation

Alachlor ESA is primarily formed in the environment through the microbial degradation of the parent herbicide, alachlor, in soil under aerobic conditions.[1][5] This biotransformation is a key pathway for the detoxification of alachlor in the environment.

Environmental Formation Pathway

The formation of **Alachlor ESA** in soil involves a multi-step process initiated by microbial action. The key step is the conjugation of alachlor with glutathione (GSH), a tripeptide found in most living organisms. This conjugation is an enzymatic detoxification process. Subsequent degradation of the glutathione conjugate leads to the formation of the ethane sulfonic acid metabolite.[1][6]



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Caption: Metabolic pathway of Alachlor to **Alachlor ESA** in the environment.

Laboratory Synthesis

While **Alachlor ESA** is predominantly a metabolite, a laboratory synthesis procedure has been described by Feng. This method involves refluxing alachlor with an excess of a sulfonating agent. However, detailed protocols for this specific synthesis are not widely available, reflecting the compound's primary role as a biotransformation product rather than a synthesized chemical.

Experimental Protocols

Due to the prevalence of **Alachlor ESA** as an environmental contaminant, standardized analytical methods for its detection and quantification are well-established.

Analysis of Alachlor ESA in Water by LC/MS/MS (EPA Method 535)

This method outlines the procedure for the determination of **Alachlor ESA** in drinking water using solid-phase extraction (SPE) and liquid chromatography/tandem mass spectrometry (LC/MS/MS).

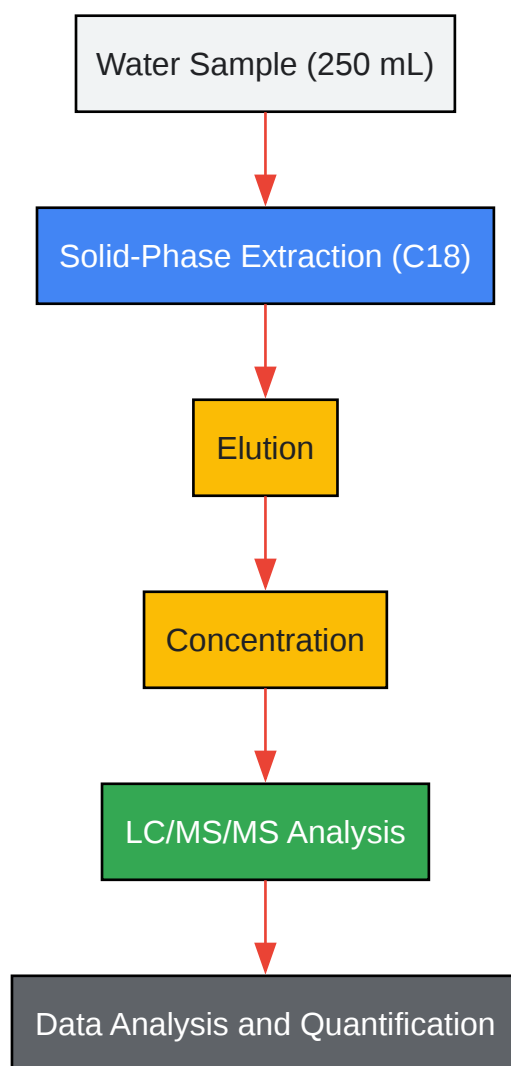
3.1.1. Sample Preparation (Solid-Phase Extraction)

- **Cartridge Conditioning:** Condition a C18 SPE cartridge with methanol followed by reagent water.
- **Sample Loading:** Pass a 250 mL water sample through the conditioned SPE cartridge.
- **Cartridge Rinsing:** Rinse the cartridge with reagent water to remove interferences.

- Elution: Elute the retained **Alachlor ESA** from the cartridge with an appropriate solvent (e.g., ethyl acetate).
- Concentration: Evaporate the eluate to a small volume (e.g., 50-75 μL) under a gentle stream of nitrogen.

3.1.2. LC/MS/MS Analysis

- Chromatographic Separation: Inject the concentrated extract into an LC system equipped with a C18 column. A gradient elution is typically used to achieve separation from other compounds.
- Mass Spectrometric Detection: The column effluent is introduced into a tandem mass spectrometer. **Alachlor ESA** is ionized (typically using electrospray ionization in negative mode) and detected using Multiple Reaction Monitoring (MRM).
 - Primary Transition: The precursor ion $[\text{M}-\text{H}]^-$ at m/z 314.1 is fragmented, and the product ion at m/z 80 (SO_3^-) is monitored for quantification.
 - Confirmatory Transition: A second product ion may be monitored for confirmation.



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Caption: Workflow for the analysis of **Alachlor ESA** in water via EPA Method 535.

Quantitative Data

The environmental behavior and toxicological profile of **Alachlor ESA** have been quantitatively assessed in various studies.

Environmental Fate

Parameter	Value (Alachlor ESA)	Value (Alachlor)	Reference
Log Koc	2.26	3.33	[1][4]
Field Half-Life	-	8 days	[4][6][7]
Soil Concentration	Detected at <0.5 to ~50 µg/L	-	[4][7]

The lower Log Koc value of **Alachlor ESA** compared to its parent compound indicates higher mobility and lower adsorption to soil organic carbon, leading to a greater potential for groundwater contamination.

Toxicological Data

Toxicological assessments have been conducted to determine the potential health risks associated with **Alachlor ESA** exposure.

Study Type	Species	Endpoint	Value	Reference
Subchronic Toxicity (91-day)	Rat	LOAEL (Lowest Observed Adverse Effect Level)	157 mg/kg-d	[8]
Developmental Toxicity	Rat	NOAEL (No Observed Adverse Effect Level)	>1000 mg/kg/day	[5]

These studies indicate that **Alachlor ESA** has substantially lower toxicity than the parent alachlor compound.[5]

Conclusion

Alachlor ESA is a significant environmental metabolite of the herbicide alachlor. Its chemical structure is well-defined, and its primary route of formation is through microbial degradation in

soil. While not a commercially synthesized product, understanding its formation pathway is critical for environmental monitoring and risk assessment. Standardized analytical methods, such as EPA Method 535, provide reliable means for its detection and quantification in environmental samples. The available quantitative data on its environmental fate and toxicology are essential for regulatory agencies and researchers in assessing the overall impact of alachlor use in agriculture.

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References

- 1. Pesticide metabolism in plants and microorganisms | Weed Science | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. alachlor ESA | C₁₄H₂₁NO₅S | CID 115236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bcpc.org [bcpc.org]
- 5. health.state.mn.us [health.state.mn.us]
- 6. researchgate.net [researchgate.net]
- 7. Top 98 Pesticide Biochemistry and Physiology papers published in 1991 [scispace.com]
- 8. benchchem.com [benchchem.com]
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